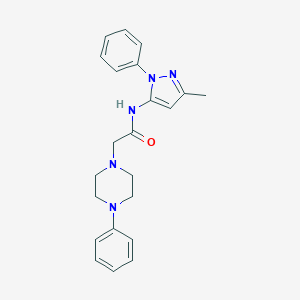![molecular formula C16H16F3N5O2S B292836 3-[(2-oxopropyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292836.png)
3-[(2-oxopropyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-oxopropyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide is a chemical compound that has been widely used in scientific research. This compound has shown potential as a therapeutic agent in the treatment of various diseases.
作用机制
The mechanism of action of 3-[(2-oxopropyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-oxopropyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide has a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the immune response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-[(2-oxopropyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide in lab experiments is its potential therapeutic properties. This compound has shown promise as a treatment for a variety of diseases, making it a valuable tool for researchers. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3-[(2-oxopropyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound. Another direction for future research is the investigation of its potential therapeutic properties in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成方法
The synthesis of 3-[(2-oxopropyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide involves the reaction between 3-(trifluoromethyl)phenylhydrazine and ethyl 2-bromoacetate to form 3-(trifluoromethyl)phenylhydrazine hydrobromide. The resulting compound is then reacted with 5-aminouracil to form the intermediate product, which is further reacted with 2-bromoacetone to yield the final product.
科学研究应用
3-[(2-oxopropyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C16H16F3N5O2S |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
3-(2-oxopropylsulfanyl)-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrimidine-8-carboxamide |
InChI |
InChI=1S/C16H16F3N5O2S/c1-10(25)9-27-15-22-21-13-23(6-3-7-24(13)15)14(26)20-12-5-2-4-11(8-12)16(17,18)19/h2,4-5,8H,3,6-7,9H2,1H3,(H,20,26) |
InChI 键 |
RASIJAVUASGGTR-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NN=C2N1CCCN2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
规范 SMILES |
CC(=O)CSC1=NN=C2N1CCCN2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Ethoxy-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B292754.png)
![3-(4-chlorobenzyl)-7-ethoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292755.png)
![ethyl 5-[(anilinocarbonyl)amino]-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B292757.png)
![13-(furan-2-yl)-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B292759.png)
![7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B292760.png)
![ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B292763.png)

![methyl 7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292768.png)
![2,4-Bis(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292770.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-6-(2-furyl)-4-(2-thienyl)nicotinonitrile](/img/structure/B292772.png)

![2-benzylsulfanyl-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292776.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-(2-oxopropylsulfanyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292777.png)
![8,8-dimethyl-5-(4-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292778.png)